3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a corresponding aldehyde or carboxylic acid, while reduction of the triazole ring may result in the formation of a dihydrotriazole derivative .
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The triazole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of proteins and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal medication with a similar triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Rilmazafone: A benzodiazepine prodrug with a triazole ring used for its sedative effects.
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, a triazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H14N6O2 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N6O2/c1-20-12(13(21)17-14-15-8-16-18-14)7-11(19-20)9-3-5-10(22-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18,21) |
InChI Key |
AZIONRBBNFZXBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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